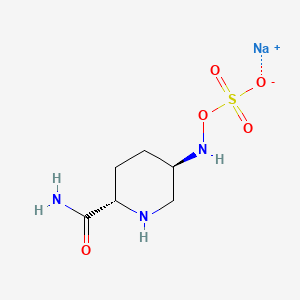![molecular formula C33H39N7O6S B13840073 prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is a complex organic compound known for its unique properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent pH indicator, making it valuable in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine involves multiple steps, starting from the acridine core. The process typically includes the introduction of alloxycarbonylamino groups at the 2 and 7 positions and the biotinylaminoethylamino group at the 9 position. The reaction conditions often require specific catalysts and solvents to ensure the correct attachment of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the acridine core.
Reduction: This reaction can modify the oxidation state of the compound, affecting its fluorescence properties.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent pH indicator to study chemical reactions and processes.
Biology: Employed in cellular imaging to monitor pH changes within cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine pH levels. The molecular targets and pathways involved include interactions with cellular components and chemical environments that affect its fluorescence intensity and wavelength.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein: Another fluorescent pH indicator with similar applications.
Calcein AM: A cell-permeant dye used for live-cell imaging.
Fluo-4 AM: A fluorescent indicator for calcium ions.
Uniqueness
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is unique due to its specific functional groups that provide distinct fluorescence properties, making it highly sensitive and specific for pH measurements in various environments.
Properties
Molecular Formula |
C33H39N7O6S |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate |
InChI |
InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-24-22(17-20)29(23-18-21(10-12-25(23)38-24)37-33(44)46-16-4-2)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26-,27-,30-/m0/s1 |
InChI Key |
YEIGZWVJTMVPIW-VWYPKUQYSA-N |
Isomeric SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)NC(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
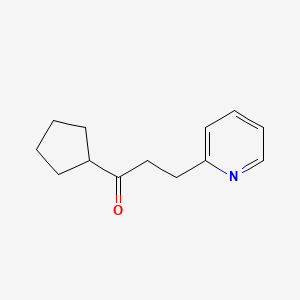

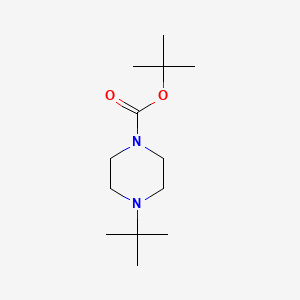
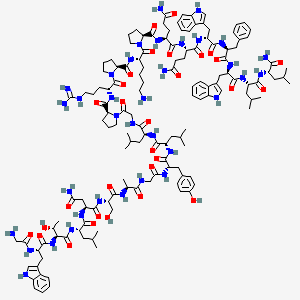
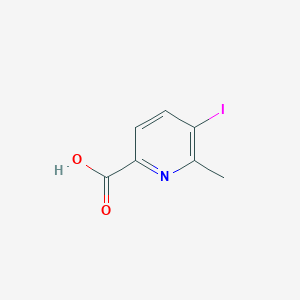
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
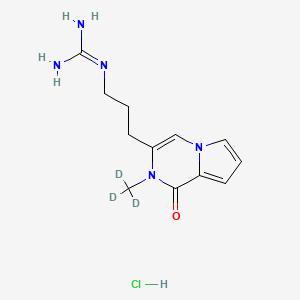
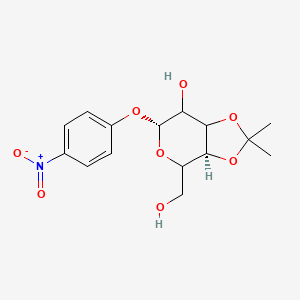
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
